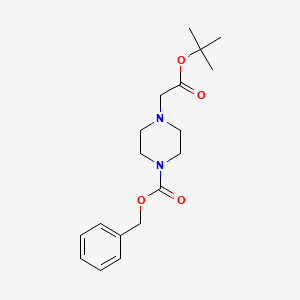
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound with the IUPAC name benzyl 4- (2-tert-butoxy-2-oxoethyl)-1-piperazinecarboxylate . It has a molecular weight of 334.42 .
Synthesis Analysis
The synthesis of this compound involves several steps. The combined organic layers are dried over Na2SO4, the solvent is removed and purification is done via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the compound as a colorless solid .Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
While specific chemical reactions involving “Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate” are not mentioned in the search results, compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .Physical And Chemical Properties Analysis
This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One key aspect of research involving Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate focuses on its synthesis and the detailed exploration of its molecular structure. For instance, Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a closely related compound, highlighting typical bond lengths and angles of this piperazine-carboxylate derivative. Their research provides foundational knowledge for understanding the physical and chemical properties of such compounds, which is crucial for further applications in material science and drug development (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Another important avenue of research involves the biological evaluation of Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate derivatives. Kulkarni et al. (2016) synthesized two derivatives and characterized them through various spectroscopic studies. They further evaluated these compounds for antibacterial and antifungal activities, finding moderate activity against several microorganisms. Such studies are essential for discovering new pharmaceutical agents with potential applications in treating infectious diseases (Kulkarni et al., 2016).
Potential Therapeutic Applications
The search for novel therapeutic agents often leads to the exploration of compounds like Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate for their potential medical applications. For example, research into heterocyclic carboxamides, which share structural similarities, has shown promise as potential antipsychotic agents. These compounds have been evaluated for their binding to specific receptors and their ability to antagonize certain responses in animal models, pointing to their potential use in treating psychiatric disorders (Norman et al., 1996).
Advanced Synthesis Techniques
Research into efficient synthesis techniques for compounds like Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives is also of significant interest. Clark and Elbaum (2007) explored an orthogonal protection strategy for synthesizing 2-substituted piperazines, demonstrating the versatility and potential for creating a wide range of derivative compounds for further study and application in various fields, including drug development (Clark & Elbaum, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTOTSQOMBNWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)
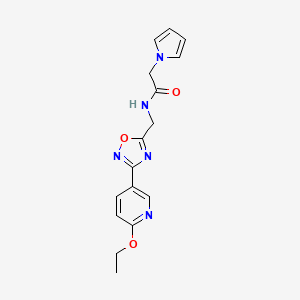
![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
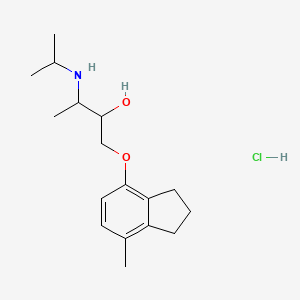
![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)
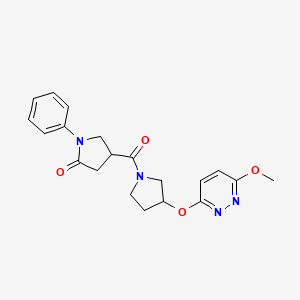
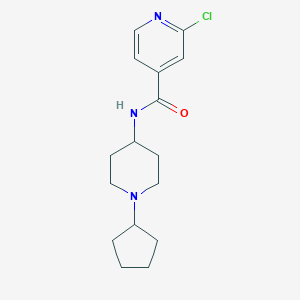
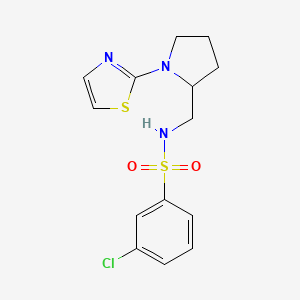
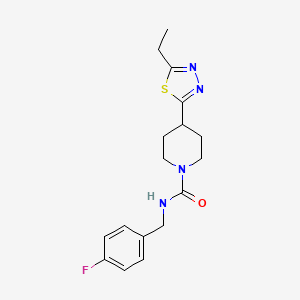
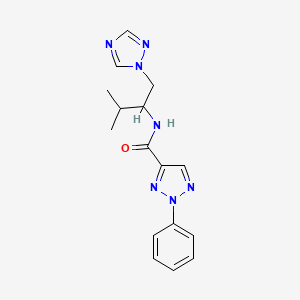
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)